molecular formula C7H12O2 B2541826 1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde CAS No. 1936219-21-4

1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde

Cat. No.: B2541826
CAS No.: 1936219-21-4
M. Wt: 128.171
InChI Key: XQJSSEXOKZAWAI-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C7H12O2 and a monoisotopic mass of 128.08372 Da . Its structure is characterized by a cyclopropane ring substituted with both a formyl (aldehyde) group and a 2-methoxyethyl chain, offering a unique and rigid scaffold for chemical synthesis . The SMILES notation for the compound is COCCC1(CC1)C=O, and its InChIKey is XQJSSEXOKZAWAI-UHFFFAOYSA-N . This compound is of significant interest in research as a building block for the synthesis of more complex molecules. The aldehyde group is highly reactive and allows for further functionalization through various reactions, including condensations and reductions. The presence of the cyclopropane ring, known for its angle strain and potential as a key motif in pharmaceuticals and agrochemicals, adds to the compound's versatility. Researchers may utilize it in exploring novel chemical spaces, developing new synthetic methodologies, or as a precursor for ligands and other biologically active compounds . Product Use Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(2-methoxyethyl)cyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-5-4-7(6-8)2-3-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJSSEXOKZAWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Cyclopropanemethanol Derivatives

1-(2-Methoxyethyl)cyclopropanemethanol can be oxidized to the corresponding carbaldehyde using agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions. For instance, secondary alcohol 34 was oxidized to the aldehyde with Dess–Martin periodinane in 95% yield.

Reductive Amination Followed by Hydrolysis

A two-step sequence involving reductive amination of cyclopropane ketones and subsequent hydrolysis has been explored. However, this route is less efficient due to competing side reactions at the aldehyde stage.

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield (%) Advantages Limitations
Corey–Seebach Reaction Epoxide 18 , TBSOTf 55–60 High stereocontrol Multi-step, sensitive conditions
Metal-Catalyzed Cyclopropanation CuI, ethyl diazoacetate 85–89 Scalable, one-pot Requires diazo compounds
Continuous-Flow Synthesis AR-15 resin, benzenethiol 90–94 Fast, high throughput Specialized equipment needed
Oxidation of Alcohols Dess–Martin periodinane 95 Simple, high yielding Requires alcohol precursor

Mechanistic Insights and Reaction Optimization

Cyclopropanation Stereochemistry

The trans-configuration of cyclopropanes in metal-catalyzed methods arises from the suprafacial addition of diazo compounds to aldehydes. In contrast, the Corey–Seebach reaction favors cis-products unless directed by bulky substituents.

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates in batch processes, while 2-methyltetrahydrofuran improves sustainability without sacrificing yield.

Catalyst Regeneration

Acid resins in flow systems can be regenerated via washing with methanol, maintaining catalytic activity over multiple cycles.

Chemical Reactions Analysis

1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include mild bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Key Reactions

  • Oxidation : Converts the aldehyde to a carboxylic acid.
  • Reduction : Reduces the aldehyde to an alcohol.
  • Substitution : The methoxyethyl group can participate in nucleophilic substitution reactions.

Chemistry

1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde serves as an intermediate in synthesizing complex organic molecules. It is a crucial building block for developing new chemical entities, particularly in creating derivatives with enhanced biological activity.

Biology

This compound is utilized in studying biochemical pathways and enzyme interactions due to its reactive aldehyde group. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate molecular interactions crucial for understanding metabolic processes.

Medicine

In pharmaceutical chemistry, this compound acts as a precursor in synthesizing potential drug candidates. Its structural properties make it suitable for developing compounds targeting specific biological pathways, particularly in cancer therapy and enzyme inhibition .

Industry

The compound finds applications in producing specialty chemicals and materials with tailored properties. Its unique reactivity allows for the formulation of products that meet specific industrial requirements.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with cyclopropane derivatives:

Study ReferenceFindings
Yamaguchi et al. (1997)Investigated ring expansion reactions leading to biologically active compounds.
Gholami & Izadyar (2004)Explored retro-cheletropic reactions related to cyclopropane derivatives and their kinetics.
Feng et al. (2006)Focused on chemoenzymatic synthesis of cyclopropanes and their potential applications in drug development.
Gustafsson & Sterner (1995)Highlighted the mutagenic properties of cyclopropane-based sesquiterpenes, linking structure to biological activity.

These studies collectively suggest that this compound possesses valuable biological properties that warrant further exploration.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This reactivity is exploited in biochemical assays and drug development to study molecular interactions and pathways .

Comparison with Similar Compounds

The following section compares 1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde with structurally analogous cyclopropane-carbaldehyde derivatives, focusing on molecular properties, substituent effects, and synthetic methodologies.

Structural Analogs and Substituent Effects

Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde 4-Bromophenyl C₁₁H₁₁BrO 247.11 g/mol Intermediate in agrochemical synthesis
1-(Fluoromethyl)cyclopropane-1-carbaldehyde Fluoromethyl C₅H₇FO 118.11 g/mol High electrophilicity; used in fluorinated drug design
1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde 3-Chlorothiophen-2-ylmethyl C₉H₉ClOS 200.68 g/mol Potential pesticide intermediate; heterocyclic modification
1-(Methylsulfanyl)cyclopropane-1-carbaldehyde Methylsulfanyl C₅H₈OS 116.18 g/mol Thioether group enhances nucleophilic reactivity

Substituent Impact :

  • Electron-withdrawing groups (e.g., bromophenyl, fluoromethyl) increase electrophilicity of the aldehyde, favoring nucleophilic addition reactions.
  • Heterocyclic substituents (e.g., chlorothiophenyl) introduce steric and electronic complexity, often enhancing bioactivity in agrochemicals .
  • Methoxyethyl vs. Methoxy groups : The methoxyethyl chain in the target compound improves solubility compared to simpler methoxy derivatives but may reduce volatility due to increased molecular weight.
Physicochemical Properties
  • Solubility: The methoxyethyl group in the target compound enhances water solubility compared to non-polar analogs (e.g., methylsulfanyl derivatives) but less than hydroxylated variants (e.g., 1-(hydroxypropan-2-yl)cyclopentane-carbaldehyde) .
  • Stability : Cyclopropane rings are generally strain-resistant, but electron-deficient aldehydes (e.g., fluoromethyl derivatives) may exhibit higher reactivity toward nucleophiles .

Biological Activity

1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative that has attracted attention due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmaceutical research.

The compound is characterized by the following structural features:

  • Functional Group : Contains an aldehyde group which is reactive and can participate in various chemical reactions.
  • Cyclopropane Ring : The three-membered ring structure contributes to the compound's unique electronic properties and reactivity.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in the structure and function of these biomolecules, influencing various biochemical pathways.

Key Mechanisms:

  • Covalent Modification : The aldehyde group can react with amino acids in proteins, potentially modifying their activity.
  • Biochemical Pathways : The compound has been utilized in studies examining enzyme interactions and metabolic pathways due to its reactivity.

Anticancer Properties

Research has indicated that derivatives of cyclopropane compounds, including this compound, may exhibit anticancer activities. For instance, studies on similar compounds have shown effective inhibition of cancer cell lines such as U937, a human myeloid leukemia cell line, suggesting potential applications in cancer therapy .

Antimicrobial Activity

Preliminary studies suggest that compounds with structural similarities to this compound may possess antimicrobial properties. These compounds have demonstrated zones of inhibition against various Gram-positive and Gram-negative bacteria .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study reported that certain cyclopropane derivatives inhibited the proliferation of leukemia cells without significant cytotoxicity, indicating a selective action against cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial effects of related compounds, showcasing their potential as therapeutic agents against bacterial infections .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundStructure FeaturesBiological Activity
Cyclopropane-1-carbaldehydeLacks methoxyethyl groupLimited reactivity
1-(2-Hydroxyethyl)cyclopropane-1-carbaldehydeContains hydroxyethyl groupDifferent reactivity profile
1-(2-Methoxyethyl)cyclopropane-1-carboxylic acidCarboxylic acid instead of aldehydePotentially different biological effects

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of cyclopropane derivatives often involves ring-closing reactions or functionalization of pre-existing cyclopropane rings. For this compound:

  • Aldehyde Introduction : The aldehyde group may be introduced via oxidation of a primary alcohol (e.g., using pyridinium chlorochromate) or via formylation reactions (e.g., Vilsmeier-Haack reaction).
  • Cyclopropane Formation : The cyclopropane ring can be constructed using [2+1] cycloaddition (e.g., Simmons-Smith reaction) or via nucleophilic substitution on brominated cyclopropanes (analogous to , where brominated cyclopropanes undergo substitution with methoxyethyl groups using NaOMe/MeOH) .
  • Key Variables : Solvent polarity (e.g., DMSO vs. ethanol), temperature (low temps for kinetic control), and catalyst selection (e.g., Zn/Cu for cyclopropanation) critically impact yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H NMR to confirm methoxyethyl (-OCH2_2CH2_2OCH3_3) and cyclopropane protons (distinct splitting patterns due to ring strain). 13^{13}C NMR identifies the aldehyde carbon (~200 ppm) and cyclopropane carbons.
    • IR : Stretching frequencies for aldehyde (C=O ~1720 cm1^{-1}) and ether (C-O ~1100 cm1^{-1}).
    • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns.
  • Chromatography : HPLC or GC-MS to assess purity (>95%, as in for analogous cyclopropane aldehydes) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Cyclopropane rings are strain-prone; store at ≤ -20°C in inert atmospheres (N2_2 or Ar) to prevent ring-opening.
  • Light Sensitivity : Aldehydes can undergo photolytic oxidation; use amber vials and avoid UV exposure (similar to ’s recommendations for biphenyl aldehydes) .
  • Moisture Sensitivity : The aldehyde group is hygroscopic; use molecular sieves in storage solvents (e.g., anhydrous THF or DCM).

Advanced Research Questions

Q. How does the electronic and steric environment of the cyclopropane ring influence the reactivity of the aldehyde group in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The cyclopropane’s ring strain increases electron density at the aldehyde carbon, enhancing nucleophilic addition reactivity (e.g., Grignard reactions).
  • Steric Hindrance : The methoxyethyl group may shield the aldehyde, requiring bulky catalysts (e.g., SPhos ligands) for efficient coupling (Pd-mediated reactions).
  • Case Study : Analogous cyclopropane carbaldehydes (e.g., 1-methylcyclopropanecarbaldehyde in ) show reduced reactivity in Stille couplings compared to linear aldehydes due to steric constraints .

Q. What contradictions exist in reported bioactivity data for cyclopropane aldehydes, and how can they be resolved methodologically?

Methodological Answer:

  • Data Variability : Discrepancies in enzyme inhibition assays (e.g., IC50_{50} values) may arise from:
    • Purity Issues : Impurities >5% (as noted in ) can skew results. Use rigorous chromatography (prep-HPLC) for compound isolation .
    • Solvent Effects : DMSO (common in assays) may react with aldehydes; validate with alternative solvents (e.g., ethanol).
  • Resolution : Replicate studies under standardized conditions (pH, temperature) and use orthogonal assays (e.g., SPR vs. fluorescence).

Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

  • DFT Workflow :
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
    • Simulate transition states for [4+2] vs. [3+2] cycloadditions.
  • Case Study : Cyclopropane carbaldehydes (e.g., ’s 2-methyl-3-phenyl derivative) show HOMO localization on the aldehyde group, favoring electrophilic attacks .

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